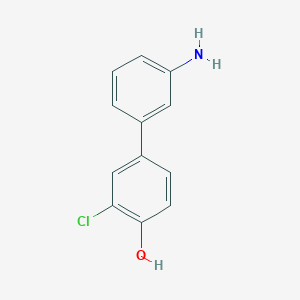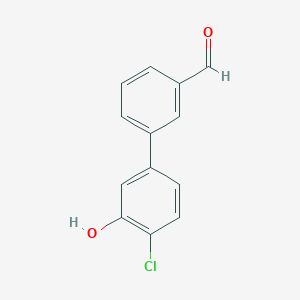
3-Chloro-5-(4-cyanophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-cyanophenyl)phenol, 95% (3CP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and other polar solvents. 3CP is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, herbicides, dyes, and other substances. Additionally, 3CP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, herbicides, dyes, and other organic compounds. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-cyanophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 and lipoxygenase. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory factors and reduce inflammation. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have anti-cancer effects, as well as anti-bacterial and anti-fungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(4-cyanophenyl)phenol, 95% has many advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with. Additionally, it is non-toxic and has low volatility, making it safe to work with in a laboratory setting. However, 3-Chloro-5-(4-cyanophenyl)phenol, 95% is also a highly reactive compound and can be difficult to control and manipulate in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 3-Chloro-5-(4-cyanophenyl)phenol, 95%. It could be studied further for its potential applications in the synthesis of pharmaceuticals, herbicides, and dyes. Additionally, it could be studied further for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% could be studied further for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation.
Métodos De Síntesis
3-Chloro-5-(4-cyanophenyl)phenol, 95% is synthesized by a reaction between 4-cyanophenol and chlorine gas. The reaction is carried out in aqueous solution and is typically conducted at a temperature of 70-80°C. The reaction is highly exothermic and produces 3-Chloro-5-(4-cyanophenyl)phenol, 95% in yields of up to 95%.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWNWWOZEYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685852 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-cyanophenyl)phenol | |
CAS RN |
1261901-96-5 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














